Physicochemical Differentiation: Predicted Boiling Point and Density vs. Carveol Isomers
As a distinct C3-methyl positional isomer, the target compound demonstrates different predicted physical properties compared to its C2-methyl analog, carveol (CAS 99-48-9). The target compound (1R,5R) exhibits a predicted boiling point of 231.5±40.0 °C and a density of 0.949±0.06 g/cm³ . In comparison, the literature boiling point for (-)-carveol is reported at 226-227 °C (751 mmHg) with a density of 0.958 g/mL at 25 °C [1]. The lower predicted density and distinct boiling point range for the target compound provide clear analytical quality control metrics for verifying product identity and differentiating it from its natural product isomer [2].
| Evidence Dimension | Predicted boiling point and density |
|---|---|
| Target Compound Data | Boiling point: 231.5±40.0 °C (Predicted); Density: 0.949±0.06 g/cm³ (Predicted) |
| Comparator Or Baseline | (-)-Carveol: Boiling point 226-227 °C (lit.); Density 0.958 g/mL at 25 °C (lit.) |
| Quantified Difference | Boiling point ~5 °C higher; density ~0.009 g/cm³ lower (predicted vs. experimental) |
| Conditions | Predicted values from ChemicalBook database vs. experimental literature values for carveol |
Why This Matters
For procurement, these distinct physical constants serve as essential pass/fail criteria for incoming material identity verification, particularly when spectral databases lack reference data for this specific stereoisomer.
- [1] ChemWhat. (n.d.). (-)-Carveol CAS#: 2102-59-2 product listing with experimental boiling point and density. View Source
- [2] PubChem. (2026). Compound Summary for CID 45083007. National Library of Medicine. View Source
